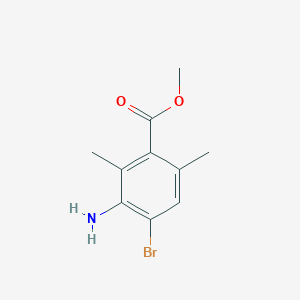
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate typically involves the bromination of 2,6-dimethylbenzoic acid followed by esterification and amination. One common method includes:
Bromination: 2,6-dimethylbenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromo group at the 4-position.
Esterification: The brominated product is then esterified using methanol and an acid catalyst to form the methyl ester.
Amination: Finally, the ester is subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of 3-amino-4-bromo-2,6-dimethylbenzoic acid.
科学研究应用
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
相似化合物的比较
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate can be compared with other similar compounds such as:
Methyl 3-amino-4-methylbenzoate: Lacks the bromo group, resulting in different reactivity and applications.
Methyl 3-amino-4-bromo-2-methylbenzoate: Similar structure but with variations in the position of the methyl groups.
This compound hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
methyl 3-amino-4-bromo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3/h4H,12H2,1-3H3 |
InChI 键 |
LMPKBZZPQASSTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



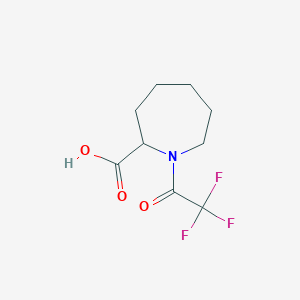
![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)
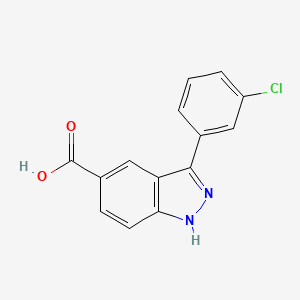
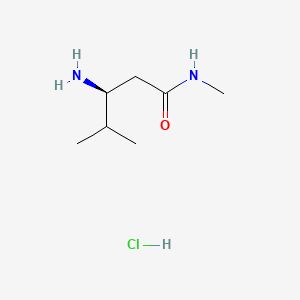

![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)
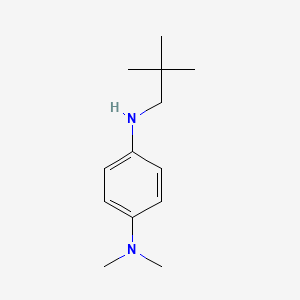

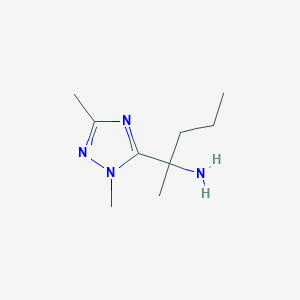
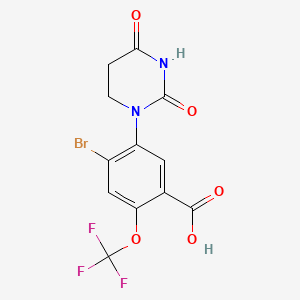
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
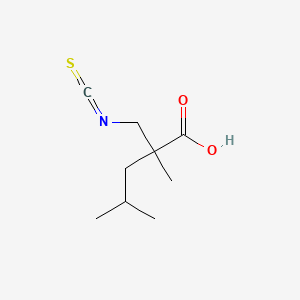
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
